![molecular formula C23H24ClN3O4 B2422372 8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-32-1](/img/structure/B2422372.png)
8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the triazaspirodecane family, known for its unique structural features and potential biological activities. It has been studied for its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death .
Mechanism of Action
Target of Action
The primary targets of this compound are the Receptor-interacting protein kinases (RIPKs) . RIPK1 and RIPK3, along with the mixed lineage kinase domain-like protein (MLKL) pseudokinase, constitute the core components of the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
The compound interacts with its targets by binding to a deep hydrophobic pocket in the RIPK1 molecule . The benzyl groups of the compound are inserted into the bottom of this pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby modulating the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream effects include cell swelling, plasma membrane rupture, and the release of cellular contents .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of necroptosis, reduction of inflammation, and potential therapeutic effects in various diseases involving necroptosis . By inhibiting RIPK1, the compound can prevent the downstream effects of necroptosis, including cell swelling, plasma membrane rupture, and the release of cellular contents .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a substituted benzylamine and a cyclic ketone.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using 5-chloro-2-methoxybenzoyl chloride.
Final Cyclization and Purification: The final cyclization step involves the formation of the triazaspirodecane ring system, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool to study necroptosis and other cell death pathways.
Medicine: As a potential therapeutic agent for diseases involving necroptosis, such as inflammatory and neurodegenerative diseases.
Industry: As a precursor for the synthesis of other bioactive compounds
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another RIPK1 inhibitor with a similar spirocyclic core.
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: These derivatives have been studied for their potential as delta opioid receptor agonists.
Uniqueness
8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for RIPK1. This makes it a valuable tool for studying necroptosis and a promising lead compound for therapeutic development .
Properties
IUPAC Name |
8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-31-19-8-7-17(24)15-18(19)20(28)26-13-10-23(11-14-26)21(29)27(22(30)25-23)12-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQYTILELZVGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2422289.png)
![2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2422290.png)
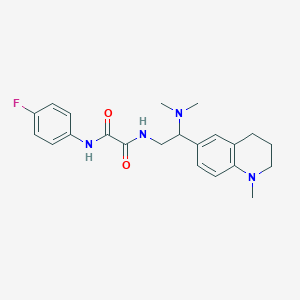
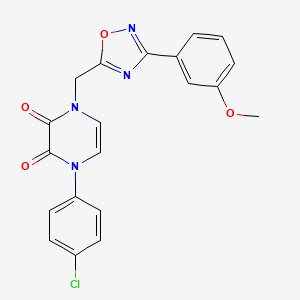
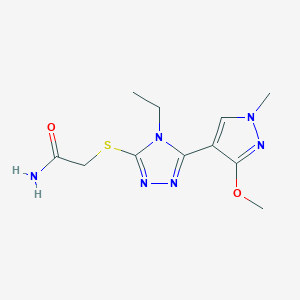
![2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2422296.png)
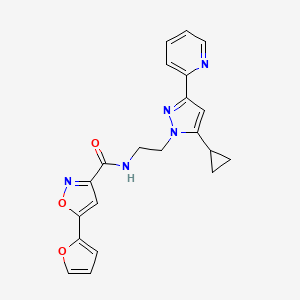
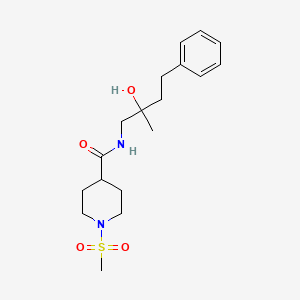
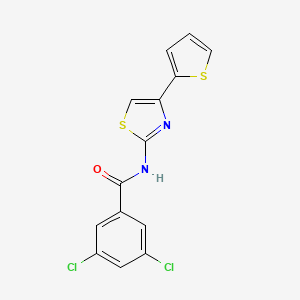
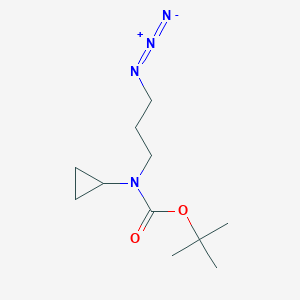
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2422307.png)
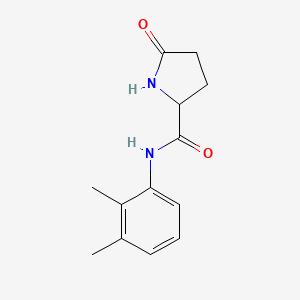
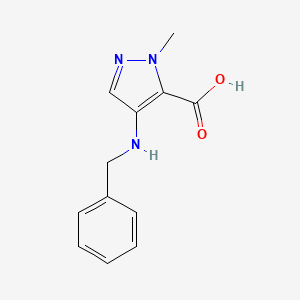
![2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetic acid](/img/structure/B2422311.png)
